molecular formula C13H7F4NO2 B12073908 3-Fluoro-2-(4-(trifluoromethyl)phenyl)isonicotinic acid

3-Fluoro-2-(4-(trifluoromethyl)phenyl)isonicotinic acid

Cat. No.: B12073908
M. Wt: 285.19 g/mol
InChI Key: RAEUHJCUJQZWHJ-UHFFFAOYSA-N
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Description

isonicotinic acid , is a derivative of pyridinecarboxylic acid. Its chemical structure consists of a pyridine ring with a fluorine atom at position 3 and a trifluoromethyl group attached to the phenyl ring at position 4. Here’s the structural formula:

3-Fluoro-2-(4-(trifluoromethyl)phenyl)isonicotinic acid\text{3-Fluoro-2-(4-(trifluoromethyl)phenyl)isonicotinic acid} 3-Fluoro-2-(4-(trifluoromethyl)phenyl)isonicotinic acid

Preparation Methods

Synthesis Routes::

Industrial Production:: Specific industrial production methods are not widely documented, but research applications have driven interest in its synthesis.

Chemical Reactions Analysis

3-Fluoro-2-(trifluoromethyl)isonicotinic acid participates in various reactions:

    Suzuki-Miyaura coupling: with aryl or heteroaryl boronic acids.

    Rhodium-catalyzed asymmetric 1,4-addition reactions: .

    Copper-catalyzed nitration reactions: .

    Amination and conjugate addition reactions: .

    Regioselective arylation and alkynylation: via Suzuki-Miyaura and Sonogashira cross-coupling reactions.

Major products formed from these reactions include arylated derivatives and functionalized isonicotinic acid derivatives.

Scientific Research Applications

3-Fluoro-2-(trifluoromethyl)isonicotinic acid finds applications in:

    Chemistry: As a versatile building block for designing novel organic molecules.

    Biology: In drug discovery and medicinal chemistry.

    Medicine: Potential therapeutic agents due to their unique properties.

    Industry: For developing functional materials.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific application. its fluorine substitution pattern and trifluoromethyl group contribute to its reactivity and biological activity.

Comparison with Similar Compounds

    Picolinic acid (2-pyridinecarboxylic acid): and are other pyridinecarboxylic acids.

  • Isonicotinic acid stands out due to its trifluoromethyl substitution and unique reactivity.

Properties

Molecular Formula

C13H7F4NO2

Molecular Weight

285.19 g/mol

IUPAC Name

3-fluoro-2-[4-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid

InChI

InChI=1S/C13H7F4NO2/c14-10-9(12(19)20)5-6-18-11(10)7-1-3-8(4-2-7)13(15,16)17/h1-6H,(H,19,20)

InChI Key

RAEUHJCUJQZWHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=CC(=C2F)C(=O)O)C(F)(F)F

Origin of Product

United States

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